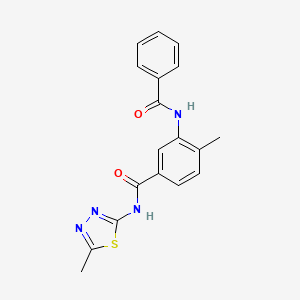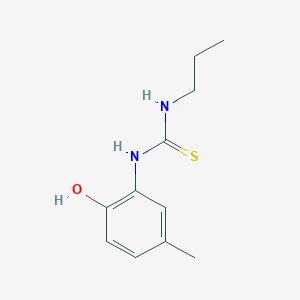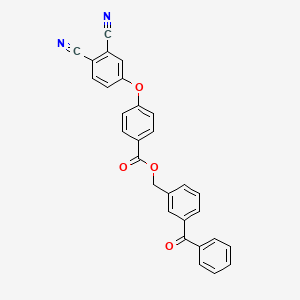
3-(benzoylamino)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Vue d'ensemble
Description
3-(benzoylamino)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BM-TDB or BM2, and it has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of BM-TDB involves the inhibition of HSP90, which is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins. HSP90 is overexpressed in cancer cells, making it a potential target for cancer therapy. BM-TDB binds to the ATP-binding site of HSP90, preventing its activity and leading to the degradation of client proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects
BM-TDB has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). BM-TDB has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BM-TDB has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays and experiments. BM-TDB is also relatively easy to synthesize, making it readily available for research purposes. However, BM-TDB has some limitations, including its poor solubility in water, which can limit its use in certain experiments. Additionally, BM-TDB has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several future directions for the study of BM-TDB, including the development of more potent derivatives of BM-TDB that can overcome its limitations and improve its efficacy. Additionally, more research is needed to determine the safety and efficacy of BM-TDB in animal models and clinical trials. BM-TDB may also have potential applications in other fields, such as neurodegenerative diseases and infectious diseases, which require further investigation. Overall, the study of BM-TDB has the potential to lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
BM-TDB has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BM-TDB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. BM-TDB works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells.
Propriétés
IUPAC Name |
3-benzamido-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-8-9-14(17(24)20-18-22-21-12(2)25-18)10-15(11)19-16(23)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQKTQEOQQXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4654312.png)
![3-allyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654322.png)
![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4654324.png)
![ethyl 4-methyl-2-[{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}(propyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4654327.png)
![1-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4654339.png)
![2-(4-chlorophenyl)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4654347.png)
![1-[3-(4-nitrophenoxy)propyl]piperidine](/img/structure/B4654351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B4654354.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4654363.png)

![methyl [5-(3-chloro-4-hydroxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654375.png)
![2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B4654392.png)